molecular formula C8H16N2O2 B114688 Ethyl 4-amino-1-piperidinecarboxylate CAS No. 58859-46-4

Ethyl 4-amino-1-piperidinecarboxylate

Cat. No. B114688
CAS RN: 58859-46-4
M. Wt: 172.22 g/mol
InChI Key: GQQQULCEHJQUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1-piperidinecarboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.228 . It is also known by other names such as 4-amino-1-carbethoxypiperidine, 1-piperidinecarboxylic acid, 4-amino-, ethyl ester, and ethyl 4-aminopiperidinecarboxylate .


Synthesis Analysis

Ethyl 4-amino-1-piperidinecarboxylate has been used in the synthesis of quinolin-2 (1 H)-one derivatives . It has also been used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-1-piperidinecarboxylate is represented by the SMILES string CCOC(=O)N1CCC(CC1)N . The InChI key for this compound is GQQQULCEHJQUJT-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 4-amino-1-piperidinecarboxylate has been used as a reactant in the synthesis of various compounds. For instance, it has been used in the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .


Physical And Chemical Properties Analysis

Ethyl 4-amino-1-piperidinecarboxylate is a liquid at 20 degrees Celsius . It has a refractive index of 1.483 and a density of 1.004 g/mL at 25 degrees Celsius . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Practical Synthesis for Medicinal Intermediates: Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, a gastrointestinal stimulant, has been synthesized using efficient methods, highlighting its significance in medicinal chemistry (Kim et al., 2001).

Anticancer Research

  • Potential in Anticancer Agents: Certain derivatives of ethyl 4-amino-1-piperidinecarboxylate have been synthesized and evaluated as promising anticancer agents, with some showing strong anticancer activity relative to standard drugs (Rehman et al., 2018).

Chemical Synthesis and Optimization

  • Hydrogenation Studies: Research into the hydrogenation of related compounds has led to the synthesis of novel amino acid derivatives, demonstrating the compound's versatility in synthetic chemistry (Bolós et al., 1994).

Antimicrobial and Antituberculosis Activity

  • Antimicrobial Applications: A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, derived from ethyl 4-amino-1-piperidinecarboxylate, showed promising activity against Mycobacterium tuberculosis, indicating potential in treating tuberculosis (Jeankumar et al., 2013).

Pharmaceutical Applications

  • Platelet Aggregation Inhibition: Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate, a derivative, showed potential as a fibrinogen receptor antagonist with implications in antithrombotic treatment (Hayashi et al., 1998).

Molecular Structure and Bonding Studies

  • Structural Analysis: The structure and hydrogen bonding scheme of 4-piperidinecarboxylic (isonipecotic) acid, related to ethyl 4-amino-1-piperidinecarboxylate, has been studied using X-ray diffraction and NMR spectroscopy, providing insights into its molecular interactions (Mora et al., 2002).

Safety And Hazards

Ethyl 4-amino-1-piperidinecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQQULCEHJQUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207570
Record name Ethyl 4-amino-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1-piperidinecarboxylate

CAS RN

58859-46-4
Record name Ethyl 4-amino-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58859-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-1-piperidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058859464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-amino-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-aminopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54815SRP4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-1-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-1-piperidinecarboxylate
Reactant of Route 3
Ethyl 4-amino-1-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-amino-1-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-1-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-amino-1-piperidinecarboxylate

Citations

For This Compound
13
Citations
G Roman, IE Crandall, WA Szarek - ChemMedChem, 2013 - Wiley Online Library
… Starting from the commercially available ethyl 4-amino-1-piperidinecarboxylate, ethyl 4-((1H-benzimidazol-2-yl)amino)-1-piperidinecarboxylate (9) was prepared in 34 % yield through a …
RT Pardasani, P Pardasani - … , Magnetic Susceptibility Data, Volume 5: A …, 2022 - Springer
Molecular geometry and molar magnetic moment of diaqua-bis[N,N′-bis(ethyl-4-amino-1-piperidinecarboxylate)glyoximato]cobatl(II) measured using Gouy method is given in this …
Number of citations: 2 link.springer.com
CS Burgey, CA Stump, DN Nguyen, JZ Deng… - Bioorganic & medicinal …, 2006 - Elsevier
… Ethyl 4-amino-1-piperidinecarboxylate could be added to a range of substituted o-halonitroaromatics 54, followed by nitro group reduction of the product 55 with Zn metal in acidic …
Number of citations: 53 www.sciencedirect.com
XJ Chu, W DePinto, D Bartkovitz, SS So… - Journal of medicinal …, 2006 - ACS Publications
… Following a similar procedure as described for compound 26, a mixture of sulfoxide 12d (major) and sulfone 11d (minor) was reacted with ethyl 4-amino-1-piperidinecarboxylate to give …
Number of citations: 133 pubs.acs.org
Y Hong, GJ Tanoury, HS Wilkinson, RP Bakale… - Tetrahedron letters, 1997 - Elsevier
… Indeed, when 4-fluorobenzyl-2-chlorobenzimidazole and ethyl 4-amino-1-piperidinecarboxylate were exposed to Buchwald's coupling conditions: 1.4 equiv, sodium t-butoxide in the …
Number of citations: 89 www.sciencedirect.com
G Zech, G Hessler, A Evers, T Weiss… - Journal of Medicinal …, 2012 - ACS Publications
… )-pentanedioic acid 5-tert-butyl ester (150 mg, 0.25 mmol) in DMF (7 mL) were added DIPEA (62 μL, 1.1 mmol), HATU (95 mg, 0.36 mmol), and ethyl 4-amino-1-piperidinecarboxylate (…
Number of citations: 32 pubs.acs.org
N Skrzypczak, K Pyta, P Ruszkowski, M Gdaniec… - European Journal of …, 2020 - Elsevier
… aminomethyl)cyclohexanecarboxylate, 1-(but-3-yn-1-yl)piperidin-4-amine, 4-amino-1-benzylpiperidine, 1-acetyl-4-aminopiperidine hydrochloride, ethyl 4-amino-1-piperidinecarboxylate…
Number of citations: 8 www.sciencedirect.com
ML Curtin, SK Davidsen, HR Heyman… - Journal of medicinal …, 1998 - ACS Publications
… A mixture of ethyl 4-amino-1-piperidinecarboxylate (3.53 g, 20.5 mmol) and 4-ethoxy-3-nitropyridine (3.65 g, 21.7 mmol) in CH 3 CN (25 mL) was heated at reflux for 40 h. The reaction …
Number of citations: 42 pubs.acs.org
OOL Ichire - 2014 - search.proquest.com
Epigenetic changes consist of DNA methylation, histone modification, micro RNA and genome imprinting. DNA methylation of the CpG islands is one of the main methods of epigenetic …
Number of citations: 2 search.proquest.com
S Connolly, A Aberg, A Arvai, HG Beaton… - Journal of medicinal …, 2004 - ACS Publications
… Ethyl 4-amino-1-piperidinecarboxylate (12 mmol) was added, followed by potassium tert-butoxide (14 mmol), and the mixture was heated at 70 C for 4 h. The mixture was cooled to …
Number of citations: 52 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.